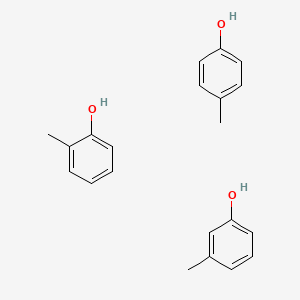

cresol

Description

Properties

Molecular Formula |

C21H24O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-methylphenol;3-methylphenol;4-methylphenol |

InChI |

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;1-6-3-2-4-7(8)5-6;1-6-4-2-3-5-7(6)8/h3*2-5,8H,1H3 |

InChI Key |

QTWJRLJHJPIABL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC=CC=C1O |

Synonyms |

cresol cresol potassium salt cresol sodium salt cresol, titanium (4+) salt cresolum methylphenol mixed cresols tricresol |

Origin of Product |

United States |

Advanced Synthesis and Production Methodologies

Chemical Synthesis Pathways for Cresol (B1669610) Isomers

Chemical synthesis remains a dominant method for this compound production, with various routes developed to favor the formation of specific isomers or a mixture.

Phenol (B47542) Alkylation Reactions with Methanol (B129727)

The alkylation of phenol with methanol is a widely employed method for synthesizing cresols and xylenols. This reaction typically involves the methylation of the phenol ring, leading to the introduction of a methyl group. The reaction can occur in both liquid and gas phases, with the gas-phase process being commonly used for the production of o-cresol (B1677501) and 2,6-xylenol at high temperatures (400-500°C). researchgate.net

In the liquid phase, phenol reacts with methanol via methylation over catalysts like Al₂O₃ at temperatures ranging from 300°C to 400°C and pressures from 1 MPa to 3 MPa. google.com This can yield a mixture of this compound isomers, with reported product compositions sometimes showing a ratio of m-cresol (B1676322), o-cresol, and p-cresol (B1678582) around 1:2:1. google.com However, liquid-phase reactions can lead to numerous by-products, complicating separation. unibo.it

Gas-phase alkylation offers advantages, including being more environmentally friendly and potentially yielding higher quality products with fewer by-products compared to some traditional methods. google.com In this process, preheated phenol and methanol are mixed with a diluent gas and passed through a catalyst bed at reaction temperatures between 200°C and 500°C. google.com

Dehydrogenation Processes for this compound Production

Dehydrogenation reactions also play a role in this compound synthesis, particularly in the context of converting cyclic compounds or upgrading bio-derived feedstocks. One specific method involves the dehydrogenation of 3-methylcyclohexenone to produce m-cresol. This can be achieved in a single step under mild reaction conditions (393-423 K, atmospheric pressure) using a porous palladium-based heterogeneous catalyst supported on a phosphine- and nitrogen-containing polymer. google.com

Another relevant dehydrogenation process is the hydrodeoxygenation (HDO) of oxygenated compounds found in bio-oil, such as guaiacol (B22219). Studies using platinum catalysts have shown the potential to produce o-cresol and m-cresol from guaiacol through HDO pathways involving C-O bond cleavage and hydrogenation/dehydrogenation steps. royalsocietypublishing.org Furthermore, the processing of coal tar distillates, which contain phenolic compounds like p-cresol, can involve hydrodeoxygenation followed by dehydrogenation to obtain desired aromatic products. rsc.org

Catalytic Systems for this compound Synthesis

The choice of catalyst is paramount in determining the efficiency, selectivity, and isomer distribution in this compound synthesis. A wide variety of catalytic systems have been investigated:

Zeolites: Zeolites such as ZSM-5, Beta, MCM-22, HY, HBEA, H-Mordenite, and H-USY are widely used due to their acidity and shape selectivity. researchgate.netuct.ac.zacas.czconicet.gov.ar The pore structure and acidity of zeolites influence the diffusion of reactants and products, affecting isomer ratios. For instance, H-MCM-22 with its narrow channels has shown high selectivity towards p-cresol in phenol methylation. conicet.gov.ar The presence of both Brønsted and Lewis acid sites in zeolites like HBEA and HY can promote both C-alkylation and O-alkylation pathways. researchgate.net

Metal Oxides: Metal oxides like Al₂O₃, MgO, Fe₂O₃, TiO₂, CuO/Al₂O₃, V₂O₅/ZrO₂, B₂O₃/ZrO₂, and CeO₂ are also employed. google.comdicp.ac.cn Basic or Al₂O₃ catalysts can favor o-cresol production, while those with strong acid sites may yield a mixture of isomers. uct.ac.za

Supported Catalysts: Supported catalysts, including tungstophosphoric acid on silica (B1680970) researchgate.net, palladium-based catalysts on polymer supports google.com, and bimetallic Ni-M/SiO₂ catalysts rsc.org, are developed to enhance activity and selectivity.

Bi-functional Catalysts: Bi-functional metal-doped zeolites have shown effectiveness, for example, Lewis acidic Ni₂P/H-ZSM5 zeolites used in the conversion of m-cresol. rsc.org

The catalytic performance is influenced by factors such as the nature, density, and strength of surface acid sites, as well as the catalyst's pore structure and specific surface area. researchgate.net

Novel Approaches in Chemical this compound Production

Ongoing research explores novel chemical routes to improve the selectivity and sustainability of this compound synthesis. One approach involves a two-step process for highly selective p-cresol production, where phenol is first etherified with methanol to form anisole (B1667542), followed by the conversion of anisole over selective catalysts. dicp.ac.cn This route aims to overcome the difficulty in achieving high para-selectivity in direct phenol methylation.

Another novel method focuses on the continuous-flow synthesis of p-cresol from p-toluidine (B81030) via a diazotization-hydrolysis protocol. acs.org This process involves the diazotization of p-toluidine to a diazonium intermediate, followed by hydrolysis. Optimization of reaction conditions in this continuous-flow system has demonstrated high yields and productivity. acs.org

Furthermore, while primarily a use case, the application of high boiling point phenolic reactive solvents like p-cresol in the synthesis of renewable aromatic polyesters highlights the potential for integrating this compound production and utilization in novel chemical processes. rsc.org

Biotechnological and Bio-based Production Routes

In parallel with chemical synthesis, significant progress has been made in developing biotechnological and bio-based methods for this compound production from renewable resources, offering a more sustainable alternative to fossil fuel-based processes.

De Novo Production of this compound from Renewable Resources

De novo biosynthesis involves engineering microorganisms to synthesize this compound from simple, renewable carbon sources like sugars or starch. This approach bypasses traditional petrochemical routes and aligns with the principles of a circular economy. researchgate.netieabioenergy.com

A notable example is the de novo production of m-cresol using genetically modified microorganisms such as Saccharomyces cerevisiae (yeast) and Aspergillus nidulans (fungus). researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.net This process typically involves introducing a heterologous metabolic pathway centered around the synthesis and decarboxylation of 6-methylsalicylic acid (6-MSA). nih.govnih.gov Enzymes like 6-methylsalicylic acid synthase (MSAS) catalyze the formation of 6-MSA from precursors like acetyl-CoA and malonyl-CoA, followed by the action of a 6-methylsalicylic acid decarboxylase to convert 6-MSA to m-cresol. nih.govnih.gov

Research has focused on optimizing these pathways through strategies such as comparing different MSAS variants, codon optimization of genes, promoter engineering, gene multiplication, and optimizing fermentation conditions. researchgate.netnih.govnih.govnih.gov These efforts have led to increased production titers of m-cresol, reaching gram-level quantities in fed-batch cultures. researchgate.netnih.gov While m-cresol can exhibit toxicity to the host microorganisms, modified strains have shown improved tolerance. researchgate.netnih.gov

Besides m-cresol, biotechnological routes for other this compound isomers are also being explored. For instance, a process for producing a p-cresol precursor, 4-methylcyclohexa-3,5-diene-1,2-diol-carboxylic acid, from p-xylene (B151628) using a specific strain of Pseudomonas putida has been reported. google.com This precursor can then be converted to p-cresol. google.com

Furthermore, the catalytic transformation of biomass feedstocks like cellulose (B213188) into bio-based this compound is an active area of research, highlighting the potential of utilizing renewable biomass for the production of high-value chemicals. springerprofessional.deresearchgate.net

Here is a summary of some catalytic systems and their outcomes in phenol alkylation:

| Catalyst Type | Active Composition / Example Zeolites | Reaction Phase | Temperature (°C) | Pressure (MPa) | Primary Products / Selectivity Notes | Source |

| Metal Oxide | Al₂O₃ | Liquid | 300-400 | 1-3 | Mixture of o-, m-, p-cresol (e.g., 1:2:1 m:o:p ratio) | google.com |

| Zeolite | ZSM-5, Beta, MCM-22 | Gas | 200-500 | Not specified | Cresols (mixed isomers), potential for shape selectivity | google.comdicp.ac.cn |

| Zeolite | HBEA, HY, HZSM5, HMCM22 | Gas | ~200 (473K) | Atmospheric | o- and p-cresol as major products; m-cresol lower. HMCM22 shows high p-selectivity. | researchgate.netconicet.gov.ar |

| Metal Oxide | MgO, Fe₂O₃, TiO₂, etc. | Not specified | Not specified | Not specified | Primarily o-cresol and 2,6-xylenol | dicp.ac.cn |

| Supported Metal Oxide | Fe/V on SiO₂-Al₂O₃ | Not specified | Not specified | Not specified | High selectivity to o-cresol | uct.ac.za |

Here is a summary of some biotechnological production efforts for m-cresol:

| Microorganism | Carbon Source | Key Pathway Intermediate | Production Titer (g/L) | Notes | Source |

| Saccharomyces cerevisiae | Sugar | 6-Methylsalicylic acid | Up to 0.589 | De novo production, involves heterologous enzymes (MSAS, decarboxylase) | nih.govnih.govresearchgate.net |

| Aspergillus nidulans | Starch, Sugar | 6-Methylsalicylic acid | Up to 2.03 (fed-batch) | De novo production, involves heterologous enzymes, improved tolerance | researchgate.netresearchgate.netnih.gov |

Microbial Fermentation Pathways for this compound Synthesis

Microbial fermentation offers a promising route for the bio-based production of cresols, particularly p-cresol. Certain microorganisms possess metabolic pathways capable of converting specific precursors into this compound isomers. For instance, some bacteria can produce p-cresol through the fermentation of tyrosine and phenylalanine, both aromatic amino acids. frontiersin.orgmdpi.comresearchgate.net This process often involves a series of deamination, transamination, decarboxylation, and dehydrogenation reactions catalyzed by bacterial enzymes. tandfonline.com

Studies have identified various bacterial genera capable of p-cresol production, including Clostridium, Aminobacterium, Sedimentibacter, and Syntrophomonas. researchgate.net Specifically, species like Clostridium butyricum, Clostridium tyrobutyricum, Clostridium aminovalericum, and Eubacterium contortum have been confirmed to produce p-cresol. researchgate.net Clostridioides difficile is also known for producing high concentrations of p-cresol, primarily through the conversion of para-hydroxyphenylacetic acid (p-HPA) via the HpdBCA decarboxylase enzyme complex. researchgate.netfrontiersin.org This conversion can occur either directly from tyrosine fermentation or from the uptake and turnover of exogenous p-HPA. researchgate.netfrontiersin.org

Research into microbial fermentation pathways for p-cresol has shown strain-specific differences in production levels, potentially linked to the efficiency of tyrosine fermentation. researchgate.net For example, representatives of C. difficile clades 3 and 5 demonstrated higher p-cresol production from tyrosine metabolism compared to clade 4 isolates. researchgate.net

Genetic Engineering Strategies for Enhanced this compound Bioproduction

Genetic engineering plays a crucial role in enhancing microbial this compound production by optimizing existing pathways or introducing new enzymatic capabilities into host organisms. Strategies include the reconstruction and artificial synthesis of gene clusters encoding relevant enzymes, such as the toluene (B28343)/o-xylene monooxygenase locus from Pseudomonas stutzeri. researchgate.net By optimizing genes and employing strong promoters, engineered bacteria can achieve high-level expression of enzymes that hydroxylate precursors like toluene to produce a mixture of o-, m-, and p-cresol. researchgate.net

Metabolic engineering efforts have also focused on organisms like Saccharomyces cerevisiae and Aspergillus nidulans for the production of m-cresol. researchgate.net Strategies such as gene multiplication and promoter engineering have been explored to increase m-cresol titers in these hosts. researchgate.net For instance, modified Aspergillus nidulans strains have shown gram-level titers of m-cresol production. researchgate.net

Enzymatic Catalysis in Bio-based this compound Synthesis

Enzymatic catalysis offers a mild and selective approach for this compound synthesis within bio-based frameworks. Enzymes can be utilized to catalyze specific reactions in the conversion of renewable feedstocks or intermediates into cresols. For example, horseradish peroxidase has been successfully employed as a catalyst in the enzymatic polymerization of p-cresol in aqueous micelle systems. publish.csiro.au This method demonstrates high yields over a wide pH range, highlighting the potential of enzymatic approaches under various conditions. publish.csiro.au

In microbial pathways, enzymes like p-cresol methylhydroxylase (PCMH) are central to the metabolism of p-cresol. nih.gov In aerobic bacteria such as Pseudomonas putida, PCMH hydroxylates p-cresol to p-hydroxybenzaldehyde. nih.gov While this example illustrates this compound metabolism, similar enzymatic principles can be applied in reverse or with modified enzymes for this compound synthesis from suitable precursors. The HpdBCA decarboxylase complex in Clostridioides difficile is another example of an enzyme system directly involved in p-cresol formation from p-HPA. researchgate.netfrontiersin.org

Valorization of Lignocellulosic Biomass for this compound Precursors

Lignocellulosic biomass, an abundant and renewable resource, is a promising source for the production of bio-based chemicals, including precursors for this compound synthesis. Lignin (B12514952), a major component of lignocellulose, is a complex polymer rich in aromatic structures that can be deconstructed into various phenolic compounds, some of which can serve as this compound precursors. osti.govrsc.orgmdpi.com

Methods for valorizing lignocellulosic biomass include catalytic pyrolysis and chemical deconstruction, which break down lignin into aromatic intermediates. rsc.orgresearchgate.net For example, catalytic pyrolysis of lignocellulose over specific catalysts can yield aromatic intermediates like toluene. researchgate.net Subsequent catalytic hydroxylation of these intermediates can then lead to the formation of this compound. researchgate.net Research has demonstrated the selective preparation of bio-based this compound from lignocellulose through a process involving catalytic pyrolysis to aromatic intermediates followed by intermediate hydroxylation using catalysts like Cu-MOF. researchgate.net This approach achieved high selectivity and conversion rates for this compound synthesis from lignocellulose raw materials. researchgate.net

The deconstruction of lignin can yield various phenolic compounds, including p-cresol and 4-hydroxybenzoate, which are intermediates in microbial degradation pathways and can potentially be channeled towards this compound production. mdpi.com "Lignin-first" strategies aim to efficiently deconstruct lignin into processable monomers and oligomers, providing a valuable stream of aromatic compounds for downstream conversion into chemicals like cresols. rsc.org

Chemical Reactivity, Derivatization, and Transformation

Alkylation Reactions of Cresol (B1669610)

Alkylation of this compound is a significant industrial process for producing a variety of valuable chemical intermediates, such as dimethylphenols and trimethylphenols, which are used in the synthesis of antioxidants, resins, and vitamin E. chesci.comresearchgate.net These reactions typically involve the reaction of this compound with an alkylating agent, such as an alcohol, in the presence of a catalyst. chesci.comsemanticscholar.org

The vapor phase alkylation of m-cresol (B1676322) with methanol (B129727) is a widely studied reaction for the synthesis of xylenols (dimethylphenols) and trimethylphenols. semanticscholar.orgresearchgate.net This process is typically carried out at elevated temperatures, ranging from 523 to 723 K, over solid acid or base catalysts. semanticscholar.orgias.ac.in The reaction can proceed through two main pathways: C-alkylation, where the methyl group from methanol is added directly to the aromatic ring, and O-alkylation, where methylation occurs at the hydroxyl group to form 3-methyl anisole (B1667542). conicet.gov.ar The desired products, such as 2,5-dimethylphenol and 2,3,6-trimethylphenol, are the result of C-alkylation. semanticscholar.org The reaction conditions, including temperature, the molar ratio of m-cresol to methanol, and the catalyst used, play a crucial role in determining the conversion of m-cresol and the selectivity towards specific alkylated products. chesci.comsemanticscholar.org

A variety of catalytic systems have been investigated for the selective alkylation of this compound, including zeolites, hydrotalcites, and mixed metal oxides. semanticscholar.orgconicet.gov.arresearchgate.net Among these, ferrospinels have emerged as effective catalysts due to their high thermal stability and tunable acidic properties. chesci.com Ferrospinels are mixed metal oxides with a general formula of AB₂O₄, where 'A' and 'B' are divalent and trivalent metal cations, respectively. chesci.com

In the vapor phase alkylation of m-cresol with methanol, cadmium-chromium ferrospinels (Cd₁₋ₓCrₓFe₂O₄) have demonstrated significant catalytic activity. chesci.com The acidity and surface area of these catalysts can be modified by varying the ratio of cadmium to chromium, which in turn influences the conversion of m-cresol and the selectivity of the products. chesci.com For instance, a chromium-ferrite catalyst (CrFe₂O₄) has been shown to provide a high yield of 2,5-dimethylphenol. chesci.com The catalytic effectiveness of ferrospinels is attributed to the ability of the metal ions to migrate between the tetrahedral and octahedral sites within the spinel structure. chesci.com

Other catalytic systems studied include:

Magnesium-aluminium hydrotalcites: These materials have been used for the vapor phase alkylation of m-cresol with methanol, yielding a mixture of O- and C-alkylated products. semanticscholar.org

Zeolites: Various zeolites such as HBEA, HZSM5, and HMCM22 have been employed to study the effect of porous structure and acid site distribution on product selectivity. conicet.gov.arresearchgate.net The shape-selective nature of zeolites can be exploited to favor the formation of specific isomers, such as 2,5-dimethylphenol. researchgate.net

The distribution of products in the alkylation of m-cresol is highly dependent on the catalyst and reaction conditions. The primary products include O-alkylated 3-methyl anisole and C-alkylated dimethylphenols (DMP) and trimethylphenols (TMP). semanticscholar.org

Key factors influencing selectivity include:

Catalyst Acidity: The strength and nature (Brønsted vs. Lewis) of the acid sites on the catalyst are critical. Strong acid sites tend to favor C-alkylation over O-alkylation. researchgate.netconicet.gov.ar

Pore Structure: For zeolite catalysts, the pore size and structure can impose diffusional constraints, leading to shape selectivity. For example, narrower pore zeolites like HZSM5 can inhibit the formation of bulkier trimethylated products and show a preference for the smallest dimethylphenol isomer, 2,5-DMP. researchgate.net

Reaction Temperature: Higher temperatures generally favor C-alkylation and can lead to the formation of more highly alkylated products. semanticscholar.org

Feed Ratio: The molar ratio of m-cresol to the alkylating agent (e.g., methanol) can affect conversion and selectivity. chesci.comsemanticscholar.org

The following table summarizes the performance of a CrFe₂O₄ ferrospinel catalyst under optimized conditions for the alkylation of m-cresol with methanol. chesci.com

| Parameter | Value |

| Catalyst | CrFe₂O₄ (CC-5) |

| Reaction Temperature | 598 K |

| WHSV (Weight Hourly Space Velocity) | 0.4 h⁻¹ |

| m-cresol to Methanol Molar Ratio | 1:3 |

| m-cresol Conversion | 81.79% |

| Selectivity for 2,5-DMP | 70.13% |

| Yield of 2,5-DMP | 57.36% |

Oxidation and Advanced Oxidation Processes for this compound

Cresols are common pollutants in industrial wastewater and can be degraded through oxidation and advanced oxidation processes (AOPs). tandfonline.comresearchgate.net These processes aim to break down the aromatic ring structure, leading to the formation of less harmful, lower molecular weight compounds and eventual mineralization to carbon dioxide and water. tandfonline.comresearchgate.net

Ozonation is an effective method for the degradation of cresols in aqueous solutions. tandfonline.comtandfonline.com The reaction between ozone and this compound is typically fast and follows second-order kinetics, being first-order with respect to both ozone and o-cresol (B1677501). tandfonline.comtandfonline.com The rate of ozonation is influenced by factors such as pH and temperature. An increase in either pH or temperature generally leads to an increased reaction rate. tandfonline.comtandfonline.com

The proposed mechanism for the ozonation of o-cresol involves an initial electrophilic attack by ozone molecules at the ortho and para positions of the this compound molecule, which are activated by the hydroxyl group. tandfonline.comtandfonline.com This initial attack leads to the rupture of the aromatic ring and the subsequent formation of various acidic intermediates. tandfonline.comtandfonline.com Studies suggest that approximately three moles of ozone are consumed for each mole of o-cresol to achieve ring cleavage. tandfonline.comtandfonline.com

| Temperature (°C) | Overall Rate Constant (M⁻¹s⁻¹) |

| 10 | 422,000 |

| 40 | 1,549,000 |

The activation energy for this reaction in neutral solutions is approximately 30 kJ/mol. tandfonline.comtandfonline.com

The Peroxone process, which combines ozone with hydrogen peroxide (H₂O₂), is an advanced oxidation process that enhances the degradation of organic pollutants like this compound. spartanwatertreatment.com The addition of hydrogen peroxide accelerates the decomposition of ozone to form highly reactive hydroxyl radicals (•OH). spartanwatertreatment.com These hydroxyl radicals are more powerful and less selective oxidizing agents than molecular ozone, leading to a more efficient and faster degradation of this compound. researchgate.netspartanwatertreatment.com

The transformation of this compound via the Peroxone process follows complex pathways. The hydroxyl radicals can attack the aromatic ring through electrophilic substitution or abstract a hydrogen atom from the methyl group. researchgate.net This leads to the formation of various aromatic intermediates, such as methylcatechol, which are then further oxidized. researchgate.net The simultaneous action of molecular ozone and hydroxyl radicals in the Peroxone process results in a faster degradation of p-cresol (B1678582) compared to ozonation alone. researchgate.net Ultimately, these intermediates are broken down into shorter-chain carboxylic acids, and with sufficient treatment time, can be mineralized to CO₂ and water. researchgate.net

Ozone-Persulfate Reactions and Radical Pathways

The degradation of this compound isomers in aqueous systems can be effectively achieved through advanced oxidation processes that utilize a combination of ozone (O₃) and persulfate (S₂O₈²⁻). This process is characterized by the generation of highly reactive radical species, primarily sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which drive the oxidation of the this compound molecule. nih.govnih.gov

In the UV/O₃-persulfate system, the degradation of m-cresol is rapid, with studies showing 99.8% removal within 30 minutes under optimal conditions. nih.gov The dominant reactive species in this system are both sulfate and hydroxyl radicals, with the sulfate radical contributing more significantly to the degradation of m-cresol. nih.gov The degradation mechanism primarily involves an electrophilic addition reaction where the radicals attack the ortho- and para-positions relative to the hydroxyl group on the benzene (B151609) ring. nih.gov This is followed by ring-opening reactions that break down the aromatic structure into aliphatic compounds, eventually leading to complete mineralization. nih.gov

For p-cresol, the major degradation pathway in an ozone-persulfate system is the oxidation of the benzene ring. tandfonline.com This occurs through two principal mechanisms: electrophilic aromatic substitution initiated by molecular ozone and hydroxyl radicals, and a single electron transfer mechanism driven by the persulfate radical. tandfonline.com The presence of the methyl group in the majority of detected intermediate compounds confirms that the primary attack is on the aromatic ring rather than the side chain. tandfonline.com While hydroxyl radicals can also oxidize p-cresol via hydrogen atom abstraction from the methyl group, this is considered a less dominant pathway compared to ring oxidation. tandfonline.comresearchgate.net

The combination of ozone and persulfate demonstrates a synergistic effect, meaning the degradation rate in the combined system is greater than the sum of the rates of the individual processes. nih.gov The reaction kinetics are influenced by factors such as initial pH and the concentrations of ozone and persulfate. nih.gov

Table 1: Radical Pathways in this compound Degradation via Ozone-Persulfate Systems

| This compound Isomer | Dominant Radical Species | Primary Degradation Pathway | Key Reaction Mechanisms |

|---|---|---|---|

| m-cresol | Sulfate Radical (SO₄•⁻) > Hydroxyl Radical (•OH) nih.gov | Benzene Ring Oxidation nih.gov | Electrophilic addition at ortho- and para-positions, followed by ring-opening nih.gov |

| p-cresol | Hydroxyl Radical (•OH), Sulfate Radical (SO₄•⁻), Molecular Ozone (O₃) tandfonline.com | Benzene Ring Oxidation tandfonline.com | Electrophilic aromatic substitution (by •OH and O₃), Single electron transfer (by SO₄•⁻) tandfonline.com |

Photochemical Oxidation Mechanisms of this compound

Photochemical oxidation involves the degradation of this compound through reactions initiated by light, often in the presence of a photocatalyst or other species that generate reactive radicals upon irradiation. The primary oxidant in these processes is the highly reactive hydroxyl radical (•OH). copernicus.orgcopernicus.org

The reaction between the hydroxyl radical and this compound can proceed via two main pathways:

Hydrogen Abstraction : The •OH radical abstracts a hydrogen atom from the methyl group to form a methyl phenoxy radical. copernicus.org

Radical Addition : The •OH radical adds to the electron-rich aromatic ring, forming a cyclohexadienyl-type radical intermediate. researchgate.netcopernicus.orgnih.gov This addition is the more favorable pathway due to the high electrophilicity of the aromatic ring. researchgate.net

For o-cresol, subsequent OH addition to the aromatic ring leads to the formation of a variety of highly oxygenated, low-volatility products. copernicus.orgcopernicus.org These include compounds such as dihydroxy and trihydroxy toluenes, as well as hydroxy, dihydroxy, and trihydroxy methyl benzoquinones. copernicus.org The formation of these later-generation products is a key step in the atmospheric oxidation of cresols and contributes significantly to the formation of secondary organic aerosols (SOA). copernicus.org

In photocatalytic systems, such as those using zinc oxide (ZnO) under UV irradiation, p-cresol is effectively degraded. mdpi.com The process leads to the formation of aromatic intermediates like 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com With further oxidation, these intermediates are broken down into carboxylic acids, which are ultimately mineralized into carbon dioxide (CO₂) and water (H₂O). mdpi.com Studies have shown that up to 93% of the total organic carbon can be removed through this process, indicating near-complete degradation. mdpi.com

Electrophilic Aromatic Substitution Reactions of this compound

The this compound molecule contains two activating substituents on the benzene ring: a hydroxyl (-OH) group and a methyl (-CH₃) group. Both are ortho-, para-directing groups that activate the ring towards electrophilic aromatic substitution, making cresols more reactive than benzene. pharmacyfreak.comncert.nic.in The hydroxyl group is a much stronger activating and directing group than the methyl group, and therefore, the position of electrophilic attack is predominantly determined by the -OH group. pharmacyfreak.com Substitution occurs primarily at the positions ortho and para to the hydroxyl group.

Nitration: The nitration of cresols introduces a nitro group (–NO₂) onto the aromatic ring. For instance, the mononitration of m-cresol with nitric acid in sulfuric acid yields a mixture of products where the nitro group is directed by the powerful -OH group to the ortho and para positions. rsc.org The ratios of the resulting isomers (3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, and 3-methyl-4-nitrophenol) vary depending on the concentration of the sulfuric acid. rsc.org In the case of p-cresol, nitration can proceed via an interesting mechanism involving ipso substitution, where the electrophile attacks the carbon atom already bearing the methyl group. rsc.org This forms a 4-methyl-4-nitrocyclohexadienone intermediate, which then undergoes an acid-catalyzed rearrangement to yield 4-methyl-2-nitrophenol. rsc.org

Halogenation: Cresols react readily with halogens. For example, the bromination of cresols in an aqueous medium can lead to rapid polybromination at the activated ortho and para positions relative to the hydroxyl group. google.com

Friedel-Crafts Reactions: The activated ring of this compound participates in Friedel-Crafts alkylation and acylation. A notable industrial example is the synthesis of the antioxidant Butylated Hydroxytoluene (BHT) from p-cresol and isobutylene (B52900) in the presence of an acid catalyst. libretexts.org

Table 2: Examples of Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | This compound Isomer | Reagents | Major Product(s) |

|---|---|---|---|

| Nitration | p-Cresol | HNO₃, H₂SO₄ | 4-Methyl-2-nitrophenol rsc.org |

| Nitration | m-Cresol | HNO₃, H₂SO₄ | Mixture of 3-methyl-2-nitrophenol, 3-methyl-6-nitrophenol, 3-methyl-4-nitrophenol rsc.org |

| Friedel-Crafts Alkylation | p-Cresol | Isobutylene, Acid Catalyst | Butylated Hydroxytoluene (BHT) libretexts.org |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific purpose. For this compound, derivatization is frequently employed in analytical chemistry to enhance detection sensitivity, improve chromatographic separation of its isomers, and increase volatility for gas chromatography. nih.govchemijournal.comirsst.qc.ca

Several reagents are used for this compound derivatization:

Dansyl chloride is used to derivatize o-cresol in biological samples like urine, allowing for quantification via liquid chromatography-mass spectrometry (LC-MS/MS). irsst.qc.ca

1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to be a highly effective derivatizing agent for p-cresol, increasing detection sensitivity by up to 40-fold compared to dansyl chloride in LC-MS/MS analysis. nih.gov This allows for the quantification of p-cresol at very low picogram levels in matrices such as plasma and brain tissue. nih.gov

Silylation agents , such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are used to convert this compound isomers into their trimethylsilyl ethers. wiley.com This process is essential for separating the otherwise co-eluting m-cresol and p-cresol isomers using standard gas chromatography-mass spectrometry (GC-MS) methods. wiley.com

Acyl Derivatives of this compound Isomers

The formation of acyl derivatives, particularly acetates, is a key strategy for the analytical separation of this compound isomers. chemijournal.com The ortho, meta, and para isomers of this compound often exhibit poor resolution in standard high-performance liquid chromatography (HPLC) methods. chemijournal.com To overcome this, the isomers can be converted to their corresponding cresyl acetates.

This derivatization is typically achieved by reacting the this compound isomer with an acylating agent, such as acetyl chloride, in a straightforward synthesis. chemijournal.com The resulting acyl derivatives (o-cresyl acetate (B1210297), m-cresyl acetate, and p-cresyl acetate) show significantly improved separation on a reverse-phase HPLC column, allowing for their accurate and simultaneous determination. chemijournal.com

Formation of Conjugates (e.g., Glucuronides, Sulfates)

In biological systems, this compound undergoes extensive phase II metabolism, primarily in the enterocytes and liver, where it is converted into water-soluble conjugates. researchgate.netnih.govnih.gov This conjugation is a natural detoxification pathway that facilitates the excretion of this compound from the body. The two main types of conjugates formed are sulfates and glucuronides. researchgate.net

p-Cresol Sulfate (pCS): This is the most abundant metabolite of p-cresol found in systemic circulation. researchgate.netnih.gov

p-Cresol Glucuronide (pCG): This is another significant conjugate, though typically found at lower concentrations than pCS. researchgate.netnih.govhmdb.ca

The formation of p-cresol glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net Studies using human recombinant UGTs have identified that UGT1A6 and UGT1A9 are the primary enzymes responsible for this reaction. UGT1A6 is the predominant enzyme for p-cresol glucuronidation in both the liver and kidneys. researchgate.net

These conjugated metabolites can also be synthesized chemically. For example, p-cresol glucuronide can be synthesized by reacting p-cresol with 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, followed by hydrolysis. nih.gov Analytically, to measure total this compound in biological samples, a hydrolysis step (typically using a strong acid and heat) is required to cleave these conjugates and release the free this compound before analysis. irsst.qc.cacdc.gov

This compound as a Building Block in Complex Chemical Syntheses

Cresols are valuable and versatile starting materials (building blocks) in the organic synthesis of a wide range of commercially important compounds. chemicalbook.com Their phenolic structure allows for various transformations, making them key intermediates in the production of pharmaceuticals, agrochemicals, dyes, polymers, and specialty chemicals. wikipedia.organalytice.comdicp.ac.cn

Examples of complex molecules synthesized from this compound include:

Antioxidants and Preservatives: p-Cresol is a precursor for the synthesis of antioxidants like Butylated Hydroxytoluene (BHT). libretexts.orgdicp.ac.cn

Pharmaceuticals: The this compound scaffold is present in numerous drugs. For example, m-cresol is used to synthesize:

Thymol , via an isopropylation reaction. sigmaaldrich.com

Amylmetathis compound , an antiseptic. wikipedia.org

Bevantolol , a beta-blocker. wikipedia.org

Tolimidone , a drug with potential anti-inflammatory properties. wikipedia.org

Polymers and Resins: Cresols are reacted with formaldehyde to produce this compound-formaldehyde resins (novolacs), which are used as semiconductor sealing materials and in the formulation of other polymers. chemicalbook.combritannica.com m-Cresol can also be used to create terpolymeric resins through polycondensation with hexamine and formaldehyde. sigmaaldrich.com

Agrochemicals: Cresols are used as intermediates in the synthesis of various herbicides and insecticides. analytice.com

Dyes and Fragrances: m-Cresol is a starting material for coumarin derivatives, such as 4,7-Dimethylcoumarin, which have applications in these industries. sigmaaldrich.com

Other Specialty Chemicals: m-Cresol is also used in the production of photographic developers and certain types of explosives. britannica.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| o-Cresol (2-Methylphenol) | C₇H₈O |

| m-Cresol (3-Methylphenol) | C₇H₈O |

| p-Cresol (4-Methylphenol) | C₇H₈O |

| Ozone | O₃ |

| Persulfate | S₂O₈²⁻ |

| 4-hydroxy-benzaldehyde | C₇H₆O₂ |

| 4-methyl-1,2-benzodiol | C₇H₈O₂ |

| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O |

| 3-methyl-2-nitrophenol | C₇H₇NO₃ |

| 3-methyl-6-nitrophenol | C₇H₇NO₃ |

| 3-methyl-4-nitrophenol | C₇H₇NO₃ |

| 4-methyl-2-nitrophenol | C₇H₇NO₃ |

| 4-methyl-4-nitrocyclohexadienone | C₇H₇NO₃ |

| Dansyl chloride | C₁₂H₁₂ClNO₂S |

| 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) | C₅H₇ClN₂O₂S |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | C₆H₁₂F₃NOSi |

| Acetyl chloride | C₂H₃ClO |

| p-Cresol Sulfate (pCS) | C₇H₇NaO₄S |

| p-Cresol Glucuronide (pCG) | C₁₃H₁₆O₇ |

| Thymol | C₁₀H₁₄O |

| Amylmetathis compound | C₁₂H₁₈O |

| Bevantolol | C₂₀H₂₇NO₄ |

| Tolimidone | C₁₁H₁₀N₂O₂ |

| 4,7-Dimethylcoumarin | C₁₁H₁₀O₂ |

| Formaldehyde | CH₂O |

Precursor in Resin Synthesis

Cresols are fundamental building blocks in the production of synthetic polymers, particularly this compound-formaldehyde (CF) resins. These resins are analogous to phenol-formaldehyde resins and are categorized into two main types: novolacs and resoles. The reactivity of the this compound isomer is crucial, with m-cresol being the most reactive of the three. nih.gov

Novolac Resins : These are produced by reacting a molar excess of this compound with formaldehyde under acidic conditions. plenco.com The reaction creates methylene bridges that link the this compound molecules, typically at the ortho and para positions relative to the hydroxyl group. plenco.com Novolac resins are thermoplastic and require a curing agent, such as hexamethylenetetramine (HMT), to form a hardened, cross-linked thermoset polymer. plenco.compower-plast.com this compound novolac resins are used as curing agents for epoxy resins in applications that demand high heat resistance, such as paints for food cans, adhesives, and molding materials. google.com Epoxy this compound novolac (ECN) resins are particularly important as encapsulating materials for electronic components like integrated circuits. nih.govomanchem.com

Resole Resins : In contrast, resole resins are synthesized with a molar excess of formaldehyde under alkaline or basic conditions. plenco.com This process results in hydroxymethylene groups being attached to the this compound rings. nih.gov These resins are thermosetting and can be cured by applying heat, which causes the methylol groups to condense, without the need for an external curing agent. plenco.com this compound-based resole resins are used in coatings, adhesives, and as binders. power-plast.com For instance, they can act as adhesion promoters to enhance the bond between rubber and synthetic fiber cords. power-plast.com

The synthesis process involves the condensation reaction between this compound and formaldehyde, leading to the formation of a polymer network. researchgate.nettandfonline.comresearchgate.net Mixtures of this compound isomers are often used to modify the properties of these phenolic resins. nih.govbritannica.com

| Resin Type | Catalyst Condition | This compound/Formaldehyde Ratio | Key Feature | Primary Application |

|---|---|---|---|---|

| Novolac | Acidic | Molar excess of this compound | Thermoplastic; requires curing agent | Epoxy resin curing agents, molding materials, photoresists plenco.comgoogle.com |

| Resole | Alkaline | Molar excess of formaldehyde | Thermosetting; cures with heat | Adhesives, coatings, binders for composites plenco.compower-plast.com |

Intermediate in Agrochemical Production

Cresols are pivotal intermediates in the manufacturing of various agrochemicals, including herbicides and insecticides. wikipedia.orgechemi.com The specific isomer used dictates the final product and its properties.

o-Cresol is a precursor for phenoxy herbicides such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and mecoprop. wikipedia.orgnbinno.com The synthesis involves chlorination and etherification of the o-cresol molecule. omanchem.com Nitration of o-cresol yields dinitrothis compound, another effective herbicide. omanchem.com

m-Cresol , often in combination with p-cresol, is crucial for producing organophosphorus insecticides like fenitrothion and fenthion. nih.govhdinresearch.com It is also a precursor for synthetic pyrethroid insecticides, which are valued for their high efficiency and lower toxicity. nih.govhdinresearch.com

p-Cresol is also utilized in the synthesis of certain pesticides. drugbank.com

The global demand for more efficient and less toxic pesticides continues to drive the consumption of this compound in the agrochemical sector. hdinresearch.com

| This compound Isomer | Agrochemical Class | Specific Compound |

|---|---|---|

| o-Cresol | Phenoxy Herbicides | MCPA, MCPB, Mecoprop wikipedia.orgnbinno.com |

| m-Cresol | Organophosphorus Insecticides | Fenitrothion, Fenthion nih.govhdinresearch.com |

| m-Cresol | Pyrethroid Insecticides | Various, including Permethrin hdinresearch.commade-in-china.com |

Role in Pharmaceutical Intermediate Synthesis

This compound isomers are valuable starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs) and are also used as excipients. wikipedia.orgdrugbank.comdrugpatentwatch.com

o-Cresol serves as an intermediate for the muscle relaxant mephenesin (B1676209). omanchem.comwikipedia.org The Kolbe-Schmitt carboxylation of o-cresol produces o-cresotinic acid, another pharmaceutical intermediate. nih.govomanchem.com

m-Cresol is a key intermediate in the production of Vitamin E. hdinresearch.compmarketresearch.com It is used to synthesize 2,4,6-trimethylphenol, which is then processed into trimethylhydroquinone, a major raw material for Vitamin E. hdinresearch.com It is also a precursor to the antiseptic amylmetathis compound. wikipedia.org Furthermore, m-cresol is widely used as a preservative and stabilizer in injectable drug formulations, such as insulin (B600854) and various vaccines, due to its antimicrobial properties. drugpatentwatch.comchemicalbook.comnih.gov

p-Cresol is also used in the synthesis of pharmaceutical intermediates.

The demand for this compound in the pharmaceutical industry is driven by its role in producing essential medicines and ensuring the stability of biologic drugs. hdinresearch.compmarketresearch.com

Specialty Chemical Manufacturing (e.g., Menthol (B31143), Antioxidants)

Cresols are precursors to a variety of specialty chemicals, most notably the antioxidant butylated hydroxytoluene (BHT) and the fragrance compound menthol. nbinno.com

Antioxidants (BHT) : The antioxidant Butylated Hydroxytoluene (BHT) is produced commercially through the acid-catalyzed alkylation of p-cresol with isobutene. eurochemengineering.comprocurementresource.comwikipedia.orgchemicalbook.comstudy.comchegg.com In this reaction, two isobutylene groups are added to the ortho positions relative to the hydroxyl group on the p-cresol ring. wikipedia.org BHT is a widely used synthetic antioxidant added to foods, animal feed, petroleum products, and plastics to prevent oxidative degradation. britannica.comprocurementresource.comnih.gov The synthesis reaction is typically promoted by an acid catalyst like sulfuric acid. procurementresource.comwikipedia.org

Menthol : Synthetic menthol is produced in a multi-step process starting from m-cresol. hdinresearch.comth-koeln.deresearchgate.net In what is known as the Symrise process, m-cresol is first alkylated to produce thymol. libretexts.org The thymol is then catalytically hydrogenated to give a mixture of menthol isomers. libretexts.orgslideshare.net A critical step in the process is the resolution of the racemic mixture to isolate the desired (-)-menthol isomer, which is responsible for the characteristic cooling sensation and minty fragrance. th-koeln.delibretexts.org Synthetic menthol is a crucial component in the flavor and fragrance industry, ensuring a stable supply independent of natural mint oil extraction. hdinresearch.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) |

| 2,4,6-trimethylphenol |

| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) |

| Amylmetathis compound |

| Benzyl alcohol |

| Butylated Hydroxytoluene (BHT) |

| This compound |

| Dinitrothis compound |

| Fenitrothion |

| Fenthion |

| Formaldehyde |

| Hexamethylenetetramine (HMT) |

| Hydroxymethylene |

| Isobutene |

| Mecoprop |

| Menthol |

| Mephenesin |

| o-Cresol |

| o-cresotinic acid |

| p-Cresol |

| Permethrin |

| Phenol (B47542) |

| Sulfuric acid |

| Thymol |

| Trimethylhydroquinone |

| Vitamin E |

Advanced Separation and Purification Processes for Cresol Isomers

Challenges in Cresol (B1669610) Isomer Separation

The separation of this compound (methylphenol) isomers—ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)—presents significant challenges in industrial applications. These difficulties primarily stem from the close boiling points and similar chemical characteristics of the isomers, as well as the complex nature of the industrial streams in which they are often found.

Close Boiling Points and Similar Chemical Characteristics

A major hurdle in the separation of this compound isomers is their remarkably similar physical properties, particularly their boiling points. For instance, the boiling points of p-cresol (B1678582) (201.9°C) and m-cresol (B1676322) (202.2°C) differ by a mere 0.3°C, rendering conventional distillation methods highly inefficient and economically unviable for their separation. aiche.orgmdpi.com While o-cresol (B1677501) has a slightly lower boiling point of 191.0°C, its separation from the other two isomers by distillation is still a complex process. opsis.sesolubilityofthings.com

Table 1: Boiling Points of this compound Isomers

| Isomer | Boiling Point (°C) |

|---|---|

| o-cresol | 191.0 |

| m-cresol | 202.2 |

| p-cresol | 201.9 |

The structural similarities between the isomers also contribute to their nearly identical chemical properties, making separation by solvent extraction or other chemical methods equally challenging. chemijournal.com These isomers are all aromatic alcohols with a methyl group attached to the phenol (B47542) ring, resulting in comparable polarity and reactivity. wikipedia.org This similarity in chemical nature means they exhibit similar solubility in various solvents, further complicating separation processes that rely on partitioning differences. solubilityofthings.com

Aromatic Compound Mixtures in Industrial Effluents

This compound isomers are often present in complex mixtures within industrial effluents, such as those from coal tar processing, petroleum refining, and the production of phenolic resins. wikipedia.orgwiley.com These waste streams typically contain a wide array of other aromatic compounds, including phenol, xylenols, and various other alkylphenols, which further complicates the isolation of individual this compound isomers. osti.govgoogle.com The presence of these additional compounds can interfere with separation processes and necessitates multi-step purification strategies.

The development of efficient and selective methods for separating this compound isomers is crucial for their utilization in various applications, including the synthesis of antioxidants, polymers, and pharmaceuticals. mdpi.com The challenges posed by their similar physicochemical properties and the complexity of their industrial sources continue to drive research into advanced separation technologies.

Crystallization-Based Separation Techniques

Crystallization-based techniques have emerged as a promising alternative to traditional distillation for the separation of this compound isomers, offering higher selectivity and energy efficiency. These methods exploit the differences in the isomers' melting points and their ability to form crystalline adducts with specific host compounds.

Complexation Crystallization Methods

Complexation crystallization is a technique that involves the use of a complexing agent to selectively crystallize one isomer from a mixture. This method relies on the principle of molecular recognition, where a host molecule selectively binds with a specific guest molecule (in this case, a this compound isomer) to form a stable crystalline complex. researchgate.net

The selection of an appropriate complexing agent is critical for the success of this separation method. The host molecule must exhibit a high degree of selectivity towards one of the this compound isomers. Urea and hexamethylenetetramine are two such complexing agents that have been effectively used for this purpose. osti.gov

In a process known as adductive crystallization, urea has been shown to selectively form a crystalline adduct with m-cresol, allowing for its separation from a mixture containing other isomers like p-cresol and o-cresol. osti.gov The parameters influencing this selective adduct formation include the molar ratio of the reactants, the composition of the initial mixture, and the temperature at which filtration is carried out. osti.gov Studies have demonstrated that it is possible to recover m-cresol with a purity of 95-99% using this method. osti.gov The formation of these host-guest complexes is a prime example of supramolecular chemistry, where non-covalent interactions lead to the formation of highly organized structures. nih.govmdpi.com

The formation of a host-guest complex is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) of the system. solubilityofthings.com For complex formation to be spontaneous, the Gibbs free energy change must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) factors, as described by the equation ΔG = ΔH - TΔS. solubilityofthings.com

The selective crystallization of one this compound isomer over another is a result of the differences in the thermodynamic stability of the respective host-guest complexes. nist.gov The isomer that forms the more stable complex (i.e., has a more negative ΔG of formation) will preferentially crystallize out of the solution. The stability of the complex is determined by the strength of the intermolecular interactions between the host and guest molecules, such as hydrogen bonding and van der Waals forces. nih.gov Molecular modeling and phase diagram analysis are valuable tools for understanding the thermodynamic mechanisms of selective cocrystallization and for predicting the most effective complexing agents and process conditions. researchgate.net

Stripping Crystallization (Distillative Freezing)

Stripping crystallization, also known as distillative freezing, is an advanced separation technique that integrates distillation and crystallization to purify chemical compounds. This process is particularly effective for separating isomers with close boiling points, a significant challenge for conventional distillation methods. The fundamental principle of stripping crystallization lies in operating at the triple point of a substance, where the solid, liquid, and vapor phases coexist in equilibrium. By carefully manipulating pressure and temperature, a liquid mixture can be simultaneously vaporized and crystallized, resulting in the formation of pure solid crystals of one component while the other components are removed in the vapor phase. This technique has been successfully applied to the separation of this compound isomers, offering a promising alternative to traditional energy-intensive processes.

Three-Phase Equilibrium Considerations

The successful implementation of stripping crystallization for this compound isomer separation hinges on a thorough understanding of the three-phase equilibrium (solid-liquid-vapor) of the this compound mixture. This equilibrium is governed by the thermodynamic properties of the isomers, including their vapor pressures and melting points. A thermodynamic model is essential to predict the precise temperature and pressure conditions at which the desired this compound isomer will crystallize while the others vaporize.

The process operates under reduced pressure and controlled cooling. As the temperature of the liquid this compound mixture is lowered to its triple point, the component with the higher melting point begins to crystallize. Simultaneously, the reduction in pressure causes the more volatile components to vaporize. The latent heat released during crystallization is absorbed by the vaporization process, creating a self-sustaining separation environment. A thermodynamic model, often based on mass and energy balances, can be used to simulate the incremental changes in the amounts of the remaining liquid, the solid product formed, and the vapor produced throughout the batch process. For the separation of p-cresol from m-cresol, the process is designed to operate at conditions where solid p-cresol, the liquid mixture, and the vapor mixture are in equilibrium.

Optimization of Operating Parameters for Isomer Purity and Recovery

Cooling Rate: The rate at which the this compound mixture is cooled significantly impacts the crystallization process. A slower cooling rate generally allows for more selective crystallization, leading to a higher purity of the final product. However, this also results in a longer processing time and potentially a lower recovery ratio. Faster cooling rates can increase the throughput but may lead to the entrapment of impurities within the crystal lattice, thereby reducing the final purity.

Initial Feed Composition: The initial concentration of the target isomer in the feed mixture also plays a role in the efficiency of the separation. Stripping crystallization has been shown to be effective in purifying p-cresol from mixtures where it is already the enriched component. For instance, p-cresol has been successfully purified from 90% to over 96%, from 95% to over 98%, and from 98% to over 99% in p-cresol-rich mixtures. cgu.edu.tw

The interplay of these parameters necessitates a careful optimization to achieve the desired balance between product purity and recovery for a specific this compound isomer separation.

| Operating Parameter | Effect on Purity | Effect on Recovery | Notes |

| Operating Pressure | Decreases with increasing pressure | Increases with increasing pressure | A trade-off exists between purity and recovery. |

| Cooling Rate | Increases with slower cooling rates | Decreases with slower cooling rates | Slower rates allow for more selective crystal growth. |

| Initial Feed Purity | Higher initial purity facilitates achieving higher final purity | - | The process is effective for polishing already enriched streams. |

Adsorption Separation Technologies

Adsorption-based separation technologies offer a viable and often more energy-efficient alternative to distillation for the separation of this compound isomers. These processes utilize solid adsorbents with specific surface properties that selectively adsorb one isomer over others from a liquid or vapor phase. The choice of adsorbent is critical to the success of the separation, with zeolites being a prominent class of materials extensively studied for this purpose.

Zeolite-Based Adsorbents for Selective this compound Isomer Separation

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them excellent molecular sieves. Their uniform pore sizes and high surface areas, coupled with the ability to be chemically modified, allow for the fine-tuning of their adsorptive properties for specific separations. For this compound isomer separation, both X-type and Y-type zeolites, as well as ZSM-5 zeolites, have shown significant potential.

The selectivity of a zeolite adsorbent for a particular this compound isomer is influenced by several factors, including the Si/Al ratio of the zeolite framework and the nature of the cations present within its structure. For instance, NaZSM-5 with a Si/Al ratio of 80 has demonstrated high selectivity for the separation of m-cresol and p-cresol. tandfonline.com Similarly, X-type zeolites exchanged with barium (Ba) and potassium (K) ions have been effectively used for the co-extraction of p-cresol and m-cresol from mixtures. google.com The water content of the zeolite can also play a crucial role, with some studies indicating that a specific level of hydration is necessary to achieve sharp separations.

| Zeolite Adsorbent | Target this compound Isomer(s) | Key Findings |

| NaZSM-5 (Si/Al = 80) | m-cresol and p-cresol | Achieved a selectivity greater than 6.0. tandfonline.com |

| Ba/K-exchanged X-zeolite | p-cresol and m-cresol | Effective for co-extraction from complex mixtures. google.com |

| Ba-X and Ca-X zeolites | p-cresol | High-purity p-cresol was obtained in good yields. mdpi.com |

Mechanisms of Adsorption and Desorption

The separation of this compound isomers on zeolite adsorbents is governed by a combination of kinetic and thermodynamic factors. The adsorption process is generally considered to be a monolayer and chemical in nature, primarily driven by enthalpy changes. tandfonline.com The interaction between the this compound molecules and the active sites on the zeolite surface is highly specific. For the adsorption of this compound isomers on NaZSM-5 (Si/Al = 80), the process has been found to be spontaneous for both m-cresol and p-cresol. Interestingly, the adsorption of p-cresol is an exothermic process, while the adsorption of m-cresol is endothermic. tandfonline.com

Adsorption Mechanism: The selective adsorption of a particular this compound isomer is a result of a combination of factors including molecular sieving effects based on the size and shape of the isomer relative to the zeolite pores, and specific interactions between the functional groups of the this compound molecule and the cations or acid/base sites within the zeolite framework. The polarity of the this compound isomers and their ability to form hydrogen bonds also play a significant role.

Distillation and Hybrid Processes

While conventional distillation is generally an inefficient method for the separation of this compound isomers due to their very close boiling points, it can be a viable option when combined with other separation technologies in what are known as hybrid processes. These integrated approaches aim to leverage the strengths of each individual technique to achieve a more effective and economical separation than what is possible with a single method.

Conventional Distillation Limitations: The boiling points of m-cresol (202.8 °C) and p-cresol (201.9 °C) are extremely close, making their separation by fractional distillation practically challenging and energy-intensive. Achieving high purity for both isomers would require a distillation column with a very large number of theoretical plates and a high reflux ratio, leading to significant capital and operating costs.

Extractive Distillation: One approach to enhance the separation of close-boiling compounds is extractive distillation. This technique involves the addition of a solvent to the this compound mixture, which selectively alters the relative volatilities of the isomers, making them easier to separate by distillation. The choice of solvent is crucial and is based on its ability to interact differently with the this compound isomers.

Hybrid Distillation-Crystallization Processes: A promising hybrid approach involves combining distillation with crystallization. researchgate.netresearchgate.net In such a process, distillation can be used for a preliminary, or "rough," separation of the this compound isomers. The resulting enriched streams can then be further purified to high levels using a crystallization technique, such as stripping crystallization or melt crystallization. This combination can be more energy-efficient than relying solely on distillation for the entire separation.

Hybrid Distillation-Adsorption Processes: Another effective hybrid strategy is the integration of distillation and adsorption. energy.gov Similar to the distillation-crystallization approach, distillation can be employed to perform an initial separation, producing streams that are enriched in one of the this compound isomers. These enriched streams are then fed to an adsorption unit containing a selective adsorbent, such as a zeolite, to achieve the final high-purity product. This hybrid configuration can significantly reduce the energy consumption associated with distillation by reducing the required number of stages and reflux ratio.

By strategically combining distillation with either crystallization or adsorption, the limitations of standalone distillation for this compound isomer separation can be effectively overcome, leading to more efficient and economically viable purification processes.

Azeotropic Distillation Challenges and Solutions

Azeotropic distillation is a technique investigated for the separation of m- and p-cresol. The primary challenge lies in the extremely close boiling points of m-cresol (202.8°C) and p-cresol (202.5°C), making their separation by conventional fractional distillation nearly impossible. Azeotropic distillation introduces an entrainer, a substance that forms an azeotrope with one or more of the this compound isomers, thereby altering their relative volatilities and facilitating separation.

A key challenge is identifying a suitable entrainer. The effectiveness of an entrainer is determined by its ability to form an azeotrope that has a boiling point significantly different from the this compound isomers. Both minimum-boiling and maximum-boiling azeotropes can be formed. In the case of cresols, studies have explored various compounds as potential entrainers. While some minimum azeotropes did not significantly improve separation, several maximum-boiling azeotropes showed promise by reducing the number of theoretical plates required for a 95% separation.

However, even with the use of effective entrainers, the number of theoretical plates needed can remain high, potentially making the process economically challenging. For instance, one study noted that while maximum boiling azeotropes could reduce the required theoretical plates by 40% to 63%, the initial requirement of 1053 plates for straight rectification highlights the inherent difficulty of the separation.

Solutions to these challenges involve a systematic approach to entrainer selection and process optimization. The process typically involves:

Entrainer Screening: Evaluating a wide range of compounds to identify those that form azeotropes with the this compound isomers.

Azeotrope Composition Determination: Precisely determining the composition of the azeotrope through experimental distillations.

Relative Volatility Measurement: Quantifying the enhancement of separation by calculating the relative volatility of the this compound isomers in the presence of the entrainer.

One patented process utilizes a hydrocarbon boiling between 150 and 250°C as an entrainer to form a minimum-boiling azeotrope with the m,p-cresol mixture. This allows for the separation of the azeotrope from other phenolic impurities. The this compound is then recovered from the azeotrope, for example, by extraction with aqueous methanol (B129727).

Pressure-Swing Distillation for Enhanced Separation

Pressure-swing distillation (PSD) is an advanced distillation technique that can be employed to separate pressure-sensitive azeotropic mixtures without the need for a third component (entrainer). This method is particularly advantageous when the composition of the azeotrope changes significantly with pressure. The process utilizes two distillation columns operating at different pressures.

The fundamental principle of PSD lies in exploiting the pressure-dependent shift in the azeotropic composition. For a binary mixture, if the azeotropic composition changes by at least 5% over a pressure difference of no more than 10 atm, PSD can be a feasible separation method.

The process for a minimum-boiling azeotrope typically works as follows:

The feed mixture is introduced into the first column, which operates at a lower pressure.

One component is separated as the bottom product, while the overhead stream has a composition close to the azeotrope at that pressure.

This overhead stream is then fed to a second column operating at a higher pressure.

Due to the change in pressure, the feed to the second column is no longer at the azeotropic composition for that pressure. This allows for the separation of the second component as the bottom product.

The overhead stream from the second column, which is near the azeotropic composition at the higher pressure, is recycled back to the first column.

For maximum-boiling azeotropes, the bottom streams are recycled instead of the distillate streams.

Advantages of Pressure-Swing Distillation:

No Additional Components: It avoids the introduction of an entrainer, which simplifies the process and avoids potential contamination of the final product.

Economic Viability: It can be more economical than conventional azeotropic or extractive distillation, especially when the cost of the entrainer and its recovery is high.

Limitations:

Pressure Sensitivity: The feasibility of PSD is highly dependent on the significant change in azeotropic composition with pressure.

Energy Costs: Maintaining a high pressure in one of the columns can be energy-intensive.

While the direct application of PSD to this compound isomer separation is not extensively detailed in the provided search results, the principles suggest it could be a viable method if the this compound-cresol or this compound-entrainer azeotropes exhibit sufficient pressure sensitivity.

Integration of Distillation and Crystallization in Hybrid Processes

A novel and efficient approach for separating close-boiling isomers like m- and p-cresol involves the integration of distillation and crystallization in a hybrid process. One such technique is known as stripping crystallization (SC) or distillative freezing (DF). This method is particularly effective for mixtures where conventional distillation is impractical due to the small difference in boiling points.

The principle of stripping crystallization operates at the triple point of the mixture, where the liquid, vapor, and solid phases coexist in equilibrium. By carefully controlling the temperature and pressure, the liquid mixture is simultaneously vaporized and crystallized. This allows for the formation of pure crystals of one isomer while the other components remain in the liquid and vapor phases.

Key features of this hybrid process include:

Enhanced Separation: It combines the principles of both distillation and crystallization to achieve a high degree of purification.

Energy Efficiency: Compared to distillation alone, it can be more energy-conserving.

Clean Technology: It does not require the addition of a solvent, unlike azeotropic or extractive distillation.

Simplified Downstream Processing: The process can be continued until only pure crystals remain, eliminating the need for subsequent filtration or centrifugation to remove mother liquor.

Experimental studies have shown that stripping crystallization can be successfully applied to purify p-cresol from a mixture of this compound isomers. However, the purification of m-cresol using this method has been found to be more challenging. The recovery rate and the final purity of the product are influenced by the operating pressure; as the pressure increases, the recovery rate increases, but the purity of the product decreases.

Table 1: Comparison of Separation Techniques for this compound Isomers

| Separation Technique | Principle | Advantages | Challenges |

| Azeotropic Distillation | An entrainer is added to form an azeotrope, altering relative volatilities. | Can enable separation of close-boiling isomers. | Finding a suitable entrainer; can be energy-intensive. |

| Pressure-Swing Distillation | Utilizes two columns at different pressures to shift the azeotropic composition. | No entrainer needed; can be more economical. | Requires significant pressure sensitivity of the azeotrope; high energy costs for pressure maintenance. |

| Stripping Crystallization (Hybrid) | Operates at the triple point to simultaneously vaporize and crystallize components. | High purity achievable; energy-efficient; no solvent required. | Can be difficult to purify all isomers in a mixture. |

Solvent Extraction Methodologies

Solvent extraction is another significant technique employed for the separation of this compound isomers. This method relies on the differential solubility of the isomers in a specific solvent.

Liquid-Liquid Extraction using Organic Solvents

Liquid-liquid extraction (LLE) is a process that separates compounds based on their different solubilities in two immiscible liquid phases. In the context of this compound isomer separation, an organic solvent is used to selectively extract one isomer from the mixture.

The choice of the organic solvent is critical for the success of the extraction process. The ideal solvent should exhibit a high selectivity for one this compound isomer over the others, be immiscible with the initial solution (often an aqueous phase), and be easily recoverable for reuse.

One application of solvent extraction is in the recovery of cresols from their azeotropes formed during azeotropic distillation. For example, after forming an azeotrope of m,p-cresol with a hydrocarbon entrainer, the cresols can be recovered by extraction with aqueous methanol. In this specific case, a 60% methanol concentration in water was effective, achieving a 97.6% recovery of the m,p-cresol. The study also noted that while the methanol concentration had a negligible effect, the volume ratio of the aqueous methanol to the azeotrope was important, with a higher ratio leading to better recovery.

Optimization of Extraction Efficiency for this compound Isomers

Optimizing the efficiency of the extraction process is crucial for its industrial viability. Several parameters can be adjusted to maximize the separation and recovery of the desired this compound isomer.

Key parameters for optimization include:

Solvent Selection: As mentioned, the choice of solvent is paramount. The solvent's polarity, molecular structure, and ability to form hydrogen bonds can all influence its selectivity towards a particular this compound isomer.

Solvent-to-Feed Ratio: The volume ratio of the solvent to the this compound mixture affects the extraction efficiency. A higher ratio generally leads to a higher recovery but may also increase the cost of solvent recovery. Research has shown that reducing the volume ratio of aqueous methanol to a this compound azeotrope from 0.8 to 0.1 resulted in a decrease in this compound recovery from over 97% to just over 94%.

Temperature and Pressure: These parameters can influence the solubility of the cresols in the solvent and the phase equilibrium of the system.

pH of the Aqueous Phase: For extractions from an aqueous solution, the pH can be adjusted to control the ionization of the phenolic compounds, thereby affecting their distribution between the aqueous and organic phases.

Number of Extraction Stages: Multiple extraction stages in a counter-current setup can significantly improve the separation efficiency and the purity of the final product.

By systematically studying and optimizing these parameters, the efficiency of solvent extraction for this compound isomer separation can be significantly enhanced, making it a competitive alternative or a complementary process to distillation-based methods.

Solvent Extraction Methodologies

Solvent extraction is another important technique utilized for the separation of this compound isomers. This method is based on the principle of differential solubility of the isomers in a particular solvent.

Liquid-Liquid Extraction using Organic Solvents

Liquid-liquid extraction (LLE) is a process that separates compounds based on their varying solubilities in two immiscible liquid phases. For the separation of this compound isomers, an organic solvent is typically used to selectively extract one isomer from the mixture. The choice of the organic solvent is a critical factor for the success of the extraction process. An ideal solvent should have a high selectivity for one this compound isomer, be immiscible with the initial solution (often an aqueous phase), and be easily recoverable for reuse.

One practical application of solvent extraction is the recovery of cresols from the azeotropes formed during azeotropic distillation. For example, after forming an azeotrope of m,p-cresol with a hydrocarbon entrainer, the cresols can be recovered from the azeotrope by extraction with aqueous methanol. In one instance, a 60% methanol solution in water was used to achieve a 97.6% recovery of the m,p-cresol. It was also observed that while the concentration of methanol had a minimal effect, the volume ratio of the aqueous methanol to the azeotrope was significant, with a higher ratio leading to a better recovery. Other organic solvents like methylene chloride or ethyl ether can also be used for the simple extraction of cresols from an aqueous hydrolysate.

Optimization of Extraction Efficiency for this compound Isomers

To ensure the industrial viability of solvent extraction, it is crucial to optimize the efficiency of the process. Several parameters can be fine-tuned to maximize the separation and recovery of the desired this compound isomer.

Key parameters for optimization include:

Solvent Selection: The choice of solvent is of utmost importance. The solvent's polarity, molecular structure, and its ability to form hydrogen bonds can all play a role in its selectivity towards a specific this compound isomer.

Solvent-to-Feed Ratio: The volumetric ratio of the solvent to the this compound mixture directly impacts the extraction efficiency. A higher ratio generally results in a higher recovery rate but may also increase the costs associated with solvent recovery. For instance, research has shown that decreasing the volume ratio of aqueous methanol to a this compound azeotrope from 0.8 to 0.1 led to a reduction in this compound recovery from over 97% to just above 94%.

pH of the Aqueous Phase: When extracting from an aqueous solution, the pH can be adjusted to control the degree of ionization of the phenolic compounds, which in turn affects their partitioning between the aqueous and organic phases.

Number of Extraction Stages: Employing multiple extraction stages in a counter-current configuration can significantly enhance the separation efficiency and the purity of the final product.

By systematically studying and optimizing these parameters, the efficiency of solvent extraction for the separation of this compound isomers can be greatly improved, making it a competitive standalone process or a valuable complementary step to distillation-based methods.

Advanced Analytical Methodologies for Cresol and Its Metabolites

Chromatographic Techniques

Chromatographic methods, including both GC and HPLC, are widely used for the analysis of cresol (B1669610) isomers due to their ability to separate these closely related compounds osha.gov.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is a satisfactory alternate analytical method for this compound analysis, offering better resolution of the this compound isomers compared to some HPLC methods, although it may be less sensitive osha.gov. GC is frequently employed after extraction and preconcentration of the compounds from various matrices lmaleidykla.lt.

Column Selection for Isomer Resolution

Effective separation of the this compound isomers (o-, m-, and p-cresol) by GC requires careful selection of the chromatographic column lmaleidykla.lt. Capillary columns with specific stationary phases are often used for this purpose. For instance, an Elite Wax fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm film thickness) has been used for the separation of o-, m-, and p-cresols lmaleidykla.lt. Another study utilized a DB-5 capillary column (30 m x 0.25 mm, 0.25 microns) for the analysis of o-cresol (B1677501) nih.gov. The choice of column significantly impacts the ability to resolve the closely eluting isomers.

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation